(8S,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
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Overview
Description
The compound (8S,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one is a synthetic steroidal compound It is known for its complex structure and significant biological activity
Mechanism of Action
- Etonogestrel is a synthetic progestin derived from desogestrel. It binds with high affinity to progesterone and estrogen receptors in various target organs, including the female reproductive tract, mammary gland, hypothalamus, and pituitary .
- Endometrial Changes : Etonogestrel alters the uterine lining (endometrium) to prevent the implantation of fertilized eggs .
- Etonogestrel affects several pathways:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8S,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone.
Reduction: The double bonds can be reduced to single bonds.
Substitution: The ethynyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution reagents: Halogens (Cl2, Br2), Organometallic reagents (Grignard reagents)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in a ketone, while reduction of the double bonds yields a fully saturated compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a model molecule to study complex synthetic pathways and reaction mechanisms. Its unique structure makes it an interesting subject for stereochemical studies.
Biology
In biology, the compound is studied for its potential effects on cellular processes. It is often used in research to understand steroid hormone action and metabolism.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise in the treatment of certain hormonal disorders and as a potential anticancer agent.
Industry
In the industrial sector, this compound is used in the synthesis of other complex molecules. Its unique structure makes it a valuable intermediate in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
Estradiol: A natural steroid hormone with a similar core structure but different functional groups.
Testosterone: Another natural steroid hormone with a similar core structure but different functional groups.
Ethinylestradiol: A synthetic derivative of estradiol with an ethynyl group at the 17-position.
Uniqueness
The uniqueness of (8S,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one lies in its specific stereochemistry and functional groups. These features contribute to its distinct biological activity and make it a valuable compound for research and industrial applications.
Properties
CAS No. |
54024-10-1 |
---|---|
Molecular Formula |
C21H26O2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
17-ethynyl-17-hydroxy-13-methyl-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H26O2/c1-4-21(23)10-9-18-17-7-5-14-11-15(22)6-8-16(14)19(17)13(2)12-20(18,21)3/h1,11,16-19,23H,2,5-10,12H2,3H3 |
InChI Key |
VBLPWTJRPURMLR-UHFFFAOYSA-N |
SMILES |
CC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34 |
Canonical SMILES |
CC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34 |
Synonyms |
(17α)-17-Hydroxy-11-methylene-19-norpregn-4-en-20-yn-3-one; |
Origin of Product |
United States |
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